1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-[5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-4-7-16(8-5-10)12-14-15-13(19-12)17-6-2-3-11(17)9-18/h2-3,6,9-10H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZPNNHOHOYDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 276.36 g/mol. Its structure features a pyrrole ring fused with a thiadiazole moiety and a piperidine substituent, which are known to contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Initial studies suggest that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Thiadiazole derivatives are recognized for their anticancer properties. Research indicates that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines, such as breast cancer cells . The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes associated with various diseases. For example, it has been noted to inhibit phosphatases involved in cancer progression .
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .
- Cell Cycle Arrest : There is evidence indicating that the compound can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
Case Studies
Several research studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrrole-thiadiazole compounds showed potent activity against MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : In another investigation, compounds similar to this structure were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Enzyme Inhibition Studies : Research focused on the inhibition of protein tyrosine phosphatases (PTP) revealed that certain derivatives displayed IC50 values in the low micromolar range, indicating strong inhibitory potential .
Data Table of Biological Activities
Scientific Research Applications
Structure and Molecular Characteristics
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
- CAS Number : 1242855-69-1
The compound consists of a pyrrole ring, a thiadiazole moiety, and a piperidine substituent, which contribute to its biological activity and chemical reactivity.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The specific compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have suggested that compounds with thiadiazole and pyrrole structures can induce apoptosis in cancer cells. The presence of the piperidine group may enhance the bioavailability and efficacy of these compounds against cancerous cells .
Material Science
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Polymer Chemistry
In polymer science, this compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives .
Agricultural Chemistry
Pesticidal Activity
The compound has been studied for its potential use as a pesticide. Its structural characteristics suggest it may interfere with key biological processes in pests, providing an avenue for developing new agrochemicals that are effective yet environmentally friendly .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiadiazole and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine substituent significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Screening
A collaborative research effort between institutions focused on evaluating the anticancer properties of various pyrrole-based compounds. The study found that the compound induced cell death in breast cancer cell lines through a mechanism involving oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key comparisons with analogs from the evidence are summarized below:
*Estimated based on structural similarity to the pyrrolidinyl analog .
- Molecular Weight : The 4-methylpiperidinyl analog is heavier than its pyrrolidinyl counterpart due to the additional methyl group and larger six-membered ring.
- Hydrogen Bonding: Both analogs lack H-bond donors, but the aldehyde and thiadiazole nitrogen atoms contribute to acceptor capacity.
Research Implications
- SAR Studies : The pyrrolidinyl and 4-methylpiperidinyl analogs provide a basis for studying the impact of heterocyclic substituents on bioactivity. The methyl group in 4-methylpiperidine may alter target binding through steric or conformational effects.
- Therapeutic Potential: While anticonvulsant activity is prominent in urea-substituted thiadiazoles , the target compound’s aldehyde group could position it for applications in enzyme inhibition (e.g., aldehyde dehydrogenase) or antimicrobial activity, warranting further investigation.
Preparation Methods
General Synthetic Routes for 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides or related precursors. According to recent synthetic methodologies, the following routes are relevant:
- Cyclization of thiosemicarbazides: Reaction of thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions forms the 1,3,4-thiadiazole ring.
- Dipolar cycloaddition: As reported in literature, Erlenmeyer thioazlactones can undergo domino double 1,3-dipolar cycloaddition with nitrile imines to yield 1,3,4-thiadiazole derivatives efficiently.
Preparation of 1H-pyrrole-2-carbaldehyde
The pyrrole-2-carbaldehyde moiety is a well-known heterocyclic aldehyde and can be prepared or sourced commercially. When synthesized, common methods include:
- Formylation of pyrrole at the 2-position using Vilsmeier-Haack reaction (POCl3/DMF).
- Protection/deprotection strategies to ensure selectivity at the 2-position.
Coupling of the Thiadiazole and Pyrrole Aldehyde
The key step is the formation of the bond between the thiadiazole ring and the pyrrole-2-carbaldehyde. This is generally achieved by:
- Nucleophilic substitution reaction: The thiadiazole intermediate bearing a leaving group at the 2-position is reacted with the pyrrole aldehyde or its nucleophilic derivative.
- Use of acid-binding agents and solvents: For example, reactions conducted in acetonitrile with acid scavengers such as 4-dimethylaminopyridine (DMAP) or triethylamine at controlled temperatures (40–60 °C) have been shown effective for similar heterocyclic substitutions.
- Purification: Post-reaction, the mixture is typically worked up by aqueous washes (sodium bicarbonate, water, sodium chloride), drying over sodium sulfate, filtration, and concentration under reduced pressure to isolate the product.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1,3,4-Thiadiazole formation | Thiosemicarbazide + carboxylic acid + dehydrating agent | Reflux or 60 °C | 4–6 hours | 70–85 | Cyclization under acidic or dehydrating conditions |
| Amination at 5-position | 4-Methylpiperidine + thiadiazole intermediate + base (e.g., triethylamine) | 40–60 °C | 3–5 hours | 75–90 | Nucleophilic substitution in acetonitrile or DCM |
| Coupling with pyrrole aldehyde | Pyrrole-2-carbaldehyde + thiadiazole intermediate + DMAP/triethylamine | 40–50 °C | 1.5–3 hours | 70–80 | Controlled pH adjustment and crystallization |
Detailed Research Findings
- A domino double 1,3-dipolar cycloaddition reaction has been demonstrated to efficiently yield 1,3,4-thiadiazole derivatives with diverse substituents, providing excellent yields and structural diversity.
- Nucleophilic substitution reactions on heterocyclic cores such as thiadiazoles are effectively carried out in polar aprotic solvents like acetonitrile with acid scavengers (DMAP, triethylamine) to improve reaction rates and yields.
- Workup procedures involving sequential washes with sodium bicarbonate, water, and sodium chloride solutions followed by drying over sodium sulfate are standard to purify the organic phase and isolate the desired product.
Q & A
Q. What are the established synthetic routes for 1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde?
The compound can be synthesized via cyclocondensation of 2-amino-1,3,4-thiadiazole derivatives with appropriate aldehydes or via Vilsmeier–Haack formylation. A validated method involves reacting 2-amino-5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux, followed by basification and recrystallization (ethanol) to isolate the product . TLC monitoring (e.g., silica gel, chloroform/methanol 9:1) is critical for tracking reaction progress.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C): To confirm the pyrrole carbaldehyde proton (~9.8 ppm) and thiadiazole/piperidine substituents.
- IR : To identify the aldehyde C=O stretch (~1680–1720 cm⁻¹) and thiadiazole C=N absorption (~1600 cm⁻¹).
- HRMS : For molecular ion validation (e.g., [M+H]⁺). X-ray crystallography (e.g., as in pyridinium benzoate analogs) resolves tautomerism in heterocyclic systems .
Q. What in vitro biological screening assays are recommended for initial activity profiling?
Prioritize assays aligned with the compound’s structural motifs:
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Kinase inhibition : ATP-binding site competition assays (e.g., JAK2/EGFR kinases, given piperidine’s role in kinase targeting) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include DMSO controls (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?
Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Steps to resolve discrepancies:
- PK Optimization : Modify lipophilicity (logP) via substituent tuning (e.g., methylpiperidine → ethylpiperidine) to enhance bioavailability.
- Metabolite Profiling : Use LC-MS to identify inactive/toxic metabolites.
- In Vivo Model Selection : Prioritize transgenic models (e.g., xenografts for oncology) over non-specific rodent assays .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs of this compound?
- Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
- QSAR Modeling : Employ CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with bioactivity.
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in complex with kinase targets .
Q. How can tautomeric or stereochemical ambiguities in this compound be resolved experimentally?
- X-ray Crystallography : Resolve tautomerism (e.g., pyrrole vs. thiadiazole protonation states) via single-crystal analysis .
- Chiral HPLC : Separate enantiomers (if present) using amylose-based columns.
- Dynamic NMR : Detect slow-exchange protons (e.g., piperidine chair conformers) at variable temperatures .
Q. What methodologies mitigate synthetic impurities affecting reproducibility in biological assays?
- HPLC Purification : Use C18 columns (ACN/water gradient) to isolate >95% pure product.
- Stability Studies : Monitor degradation under light/heat via accelerated stability protocols (ICH guidelines).
- Byproduct Identification : LC-MS/MS to trace side products (e.g., Schiff base adducts from aldehyde reactivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
